![molecular formula C18H22O3 B4889191 1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4889191.png)
1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene, commonly known as Ostarine or MK-2866, is a selective androgen receptor modulator (SARM). It was developed by GTx, Inc. to treat muscle wasting and osteoporosis. Ostarine has gained popularity in the bodybuilding and fitness communities due to its ability to increase muscle mass and strength without the negative side effects associated with anabolic steroids.
Mécanisme D'action
Ostarine selectively binds to androgen receptors in skeletal muscle and bone tissue, leading to an increase in protein synthesis and muscle growth. It does not bind to androgen receptors in other tissues, such as the prostate gland, which reduces the risk of negative side effects.
Biochemical and Physiological Effects:
Studies have shown that Ostarine can increase lean body mass, muscle strength, and bone mineral density. It has also been shown to improve insulin resistance and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ostarine in lab experiments include its selectivity for androgen receptors in skeletal muscle and bone tissue, which reduces the risk of negative side effects. However, limitations include the potential for off-target effects and the need for further research to fully understand its long-term safety and efficacy.
Orientations Futures
Future research on Ostarine could focus on its potential therapeutic applications in the treatment of muscle wasting and osteoporosis, as well as its potential use in improving insulin resistance and reducing inflammation. Further studies are also needed to fully understand its long-term safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of Ostarine involves the reaction of 2-(2,4-dimethylphenoxy)ethanol with 4-methyl-2-nitrobenzoic acid in the presence of a base, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting compound is then reacted with methanol and a base to form Ostarine.
Applications De Recherche Scientifique
Ostarine has been extensively studied for its potential therapeutic applications in the treatment of muscle wasting, osteoporosis, and other conditions that cause muscle loss. It has also been studied for its potential use in improving bone density and reducing the risk of fractures.
Propriétés
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-13-5-7-16(15(3)11-13)20-9-10-21-17-8-6-14(2)12-18(17)19-4/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORBDBHRARRFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,4-Dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

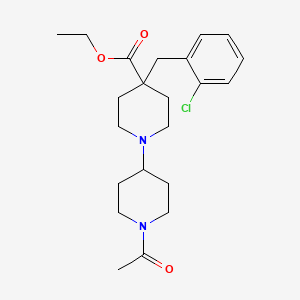
![5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4889118.png)
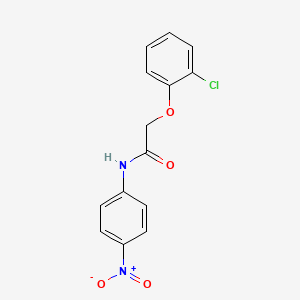
![3-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B4889139.png)
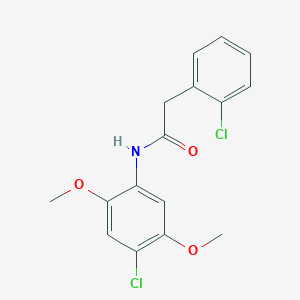
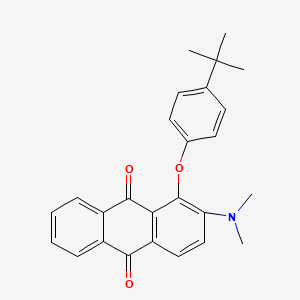
![N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4889177.png)
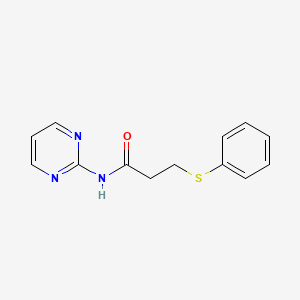

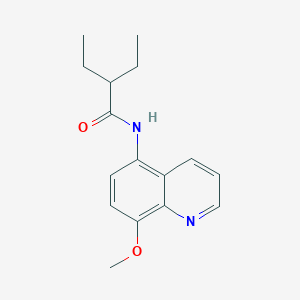
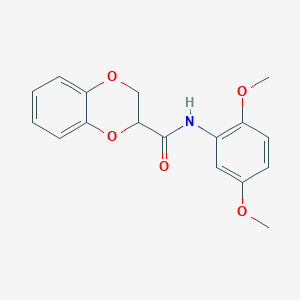
![N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4889216.png)
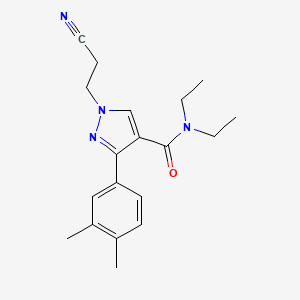
![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidine trifluoroacetate](/img/structure/B4889236.png)